(2S)-2-amino-3-[4-(benzyloxy)-3-methylphenyl]propanoic acid
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Overview
Description
(2S)-2-amino-3-[4-(benzyloxy)-3-methylphenyl]propanoic acid is an organic compound that belongs to the class of amino acids It features a benzyl ether group attached to a phenyl ring, which is further substituted with a methyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-amino-3-[4-(benzyloxy)-3-methylphenyl]propanoic acid typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 4-hydroxy-3-methylbenzaldehyde and benzyl bromide.
Formation of Benzyl Ether: The first step involves the formation of the benzyl ether by reacting 4-hydroxy-3-methylbenzaldehyde with benzyl bromide in the presence of a base such as potassium carbonate.
Amino Acid Formation: The benzyl ether intermediate is then subjected to a Strecker synthesis, where it reacts with ammonium chloride and potassium cyanide to form the corresponding amino nitrile.
Hydrolysis: The amino nitrile is hydrolyzed under acidic conditions to yield this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(2S)-2-amino-3-[4-(benzyloxy)-3-methylphenyl]propanoic acid undergoes various chemical reactions, including:
Oxidation: The benzyl ether group can be oxidized to form a benzaldehyde derivative.
Reduction: The amino group can be reduced to form the corresponding amine.
Substitution: The benzyl ether group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles such as sodium methoxide or sodium ethoxide can be employed.
Major Products
Oxidation: Benzaldehyde derivatives.
Reduction: Amines.
Substitution: Substituted benzyl ethers.
Scientific Research Applications
(2S)-2-amino-3-[4-(benzyloxy)-3-methylphenyl]propanoic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a model compound for studying enzyme-substrate interactions.
Industry: Used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2S)-2-amino-3-[4-(benzyloxy)-3-methylphenyl]propanoic acid involves its interaction with specific molecular targets. The amino acid moiety allows it to interact with enzymes and receptors, potentially modulating their activity. The benzyl ether group may enhance its binding affinity and specificity towards certain targets.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-amino-3-phenylpropanoic acid: Lacks the benzyl ether and methyl groups.
(2S)-2-amino-3-[4-hydroxyphenyl]propanoic acid: Contains a hydroxyl group instead of a benzyl ether.
(2S)-2-amino-3-[4-methylphenyl]propanoic acid: Lacks the benzyl ether group.
Uniqueness
(2S)-2-amino-3-[4-(benzyloxy)-3-methylphenyl]propanoic acid is unique due to the presence of both the benzyl ether and methyl groups, which confer distinct chemical and biological properties. These structural features may enhance its reactivity and binding interactions compared to similar compounds.
Properties
Molecular Formula |
C17H19NO3 |
---|---|
Molecular Weight |
285.34 g/mol |
IUPAC Name |
2-amino-3-(3-methyl-4-phenylmethoxyphenyl)propanoic acid |
InChI |
InChI=1S/C17H19NO3/c1-12-9-14(10-15(18)17(19)20)7-8-16(12)21-11-13-5-3-2-4-6-13/h2-9,15H,10-11,18H2,1H3,(H,19,20) |
InChI Key |
MPTRBGRTRXJAOD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=CC(=C1)CC(C(=O)O)N)OCC2=CC=CC=C2 |
Origin of Product |
United States |
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